molecular formula C20H33NO2 B033922 Tetradecyl nicotinate CAS No. 273203-62-6

Tetradecyl nicotinate

Cat. No.: B033922
CAS No.: 273203-62-6
M. Wt: 319.5 g/mol
InChI Key: TVGLGJWCZSCAEM-UHFFFAOYSA-N
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Description

Tetradecyl nicotinate, also known as myristyl nicotinate, is a synthetic derivative of nicotinic acid. It is an ester formed from the reaction between nicotinic acid and tetradecanol. This compound is primarily used in dermatological applications due to its ability to deliver nicotinic acid into the skin, where it can exert various beneficial effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetradecyl nicotinate is synthesized through an esterification reaction. The process involves the reaction of nicotinic acid with tetradecanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using industrial-scale distillation or chromatography techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Tetradecyl nicotinate primarily undergoes hydrolysis and transesterification reactions.

Common Reagents and Conditions:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield nicotinic acid and tetradecanol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst such as sodium methoxide or sulfuric acid.

Major Products:

    Hydrolysis: Nicotinic acid and tetradecanol.

    Transesterification: A new ester and an alcohol, depending on the reactants used.

Scientific Research Applications

Tetradecyl nicotinate has a wide range of applications in scientific research, particularly in the fields of dermatology, pharmacology, and biochemistry.

Dermatological Applications:

    Skin Barrier Function: It is used to enhance the skin barrier function by increasing the levels of nicotinamide adenine dinucleotide (NAD) in the skin, which promotes epidermal differentiation and repair of photodamaged skin.

    Treatment of Skin Conditions: It is used in the treatment and prevention of conditions involving skin barrier impairment, such as chronic photodamage and atopic dermatitis.

Pharmacological Applications:

    Anti-inflammatory and Antioxidant Agent: this compound has been studied for its potential as an anti-inflammatory and antioxidant agent, making it useful in the treatment of various inflammatory and oxidative stress-related conditions.

Biochemical Applications:

    Modulation of Inflammatory Responses: It has been identified as a potent modulator of pro-inflammatory cytokines, making it useful in the treatment of autoimmune blistering conditions.

Mechanism of Action

Tetradecyl nicotinate exerts its effects primarily through the delivery of nicotinic acid into the skin. Nicotinic acid is known to increase the levels of nicotinamide adenine dinucleotide (NAD) in the skin, which plays a crucial role in cellular metabolism and repair processes. The increased NAD levels promote epidermal differentiation and enhance the skin barrier function, thereby preventing and repairing photodamage.

Comparison with Similar Compounds

  • Benzyl nicotinate
  • Ethyl nicotinate
  • Methyl nicotinate

Comparison: Tetradecyl nicotinate is unique among these compounds due to its longer alkyl chain, which enhances its lipophilicity and ability to penetrate the skin. This makes it particularly effective in delivering nicotinic acid into the deeper layers of the skin, where it can exert its beneficial effects.

Properties

IUPAC Name

tetradecyl pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-23-20(22)19-15-14-16-21-18-19/h14-16,18H,2-13,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGLGJWCZSCAEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181770
Record name Tetradecyl nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273203-62-6
Record name Tetradecyl nicotinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0273203626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetradecyl nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MYRISTYL NICOTINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QWM6I035C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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